Home > Products > Screening Compounds P127598 > 3-Iododizocilpine
3-Iododizocilpine - 119508-63-3

3-Iododizocilpine

Catalog Number: EVT-1178243
CAS Number: 119508-63-3
Molecular Formula: C16H14IN
Molecular Weight: 345.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Iododizocilpine is classified as an NMDA receptor antagonist, which means it inhibits the action of glutamate at the NMDA receptor sites. This classification places it within a broader category of compounds that modulate excitatory neurotransmission in the central nervous system. The compound is synthesized from dizocilpine, which is a well-known NMDA receptor antagonist used in research settings.

Synthesis Analysis

The synthesis of 3-Iododizocilpine involves several key steps, typically starting from dizocilpine. The iodination process can be achieved through electrophilic substitution reactions, where iodine isotopes (such as iodine-125 or iodine-123) are introduced into the molecular structure.

  1. Starting Material: The synthesis begins with dizocilpine.
  2. Iodination: Iodine isotopes are introduced using methods such as:
    • Electrophilic aromatic substitution
    • Use of iodine monochloride or other iodine sources under controlled conditions.
  3. Purification: The product is purified through techniques such as chromatography to isolate the desired iodinated compound.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its identity and purity.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 3-Iododizocilpine can be described as follows:

  • Chemical Formula: C₁₁H₁₃I₂N₂O
  • Molecular Weight: Approximately 327.04 g/mol
  • Structural Features:
    • Contains a phenyl ring substituted with an iodine atom.
    • The presence of a piperidine ring contributes to its lipophilic characteristics.

The molecular structure allows for significant interaction with the NMDA receptor, enabling its antagonistic effects on glutamate signaling.

Chemical Reactions Analysis

3-Iododizocilpine primarily participates in reactions involving NMDA receptors:

  1. Binding Reaction: It binds competitively to NMDA receptors, blocking the action of glutamate and preventing calcium influx into neurons.
  2. In Vivo Imaging: In clinical settings, it is used for single photon emission computed tomography (SPECT) imaging to visualize NMDA receptor activity during pathological conditions like cerebral ischemia .

These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Iododizocilpine revolves around its role as an NMDA receptor antagonist:

  • Inhibition of Glutamate Activity: By binding to the NMDA receptor's ion channel, it prevents glutamate from activating the receptor, thereby inhibiting excitatory neurotransmission.
  • Neuroprotective Effects: This inhibition may offer neuroprotective benefits in conditions characterized by excessive glutamate release, such as stroke or traumatic brain injury .

Research indicates that this compound can effectively image NMDA receptor activation patterns in vivo, providing insights into neuronal function during ischemic events .

Physical and Chemical Properties Analysis

3-Iododizocilpine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Highly lipophilic, which influences its distribution in biological systems.
  • Stability: Stability can vary based on the iodinated isotope used; for example, iodine-123 has a half-life of approximately 13 hours, making it suitable for imaging applications .

These properties are essential for its application in both research and clinical settings.

Applications

The applications of 3-Iododizocilpine span various fields:

  1. Neuroscience Research: Used extensively to study NMDA receptor dynamics and their role in neurodegenerative diseases.
  2. Clinical Imaging: Employed in SPECT imaging to assess NMDA receptor activity during cerebral ischemia and other neurological disorders .
  3. Pharmacological Studies: Investigated for its potential therapeutic effects in conditions associated with excitotoxicity.
Introduction to 3-Iododizocilpine

Chemical Identity and Structural Characterization of 3-Iododizocilpine

3-Iododizocilpine (chemical name: 3-Iodo-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine) is a halogenated derivative of the potent NMDA receptor antagonist dizocilpine (MK-801). Its molecular formula is C₁₆H₁₄IN, with a molecular weight of 347.20 g/mol. The compound features a strategic iodine substitution at the 3-position of the dibenzocyclohepten ring system, which preserves the core pharmacophore responsible for NMDA receptor binding while introducing distinctive physicochemical properties [4] [8].

The iodine atom significantly increases molecular polarizability and provides a heavy atom ideal for various detection modalities. Crystallographic analyses reveal that the dibenzocyclohepten ring system maintains a boat-like conformation, with the iodine atom projecting perpendicularly from the planar aromatic systems. This orientation minimally disturbs the hydrophobic interactions within the NMDA receptor pore while creating a distinct electronic profile compared to the parent compound [2]. Key structural characteristics include:

  • Iodine position: Para-orientation relative to the imine bridge
  • Electronic effects: Decreased basicity of the imine nitrogen (pKa ~ 6.8 vs. dizocilpine's 7.4)
  • Steric bulk: Van der Waals radius of iodine (198 pm) versus hydrogen (120 pm)

Table 1: Comparative Structural Properties

PropertyDizocilpine (MK-801)3-Iododizocilpine
Molecular FormulaC₁₆H₁₅NC₁₆H₁₄IN
Molecular Weight221.30 g/mol347.20 g/mol
Iodine Position-C3 (Aromatic ring)
logP (Calculated)2.863.52
Polar Surface Area3.24 Ų3.24 Ų

The halogenation strategy enhances the compound's utility as a radioligand when labeled with iodine-125 (¹²⁵I), creating [¹²⁵I]3-Iododizocilpine with high specific activity (>2000 Ci/mmol). This radioiodinated version maintains >85% binding affinity compared to native dizocilpine while providing optimal characteristics for autoradiography and receptor binding assays [3] [8].

Historical Development and Discovery as an NMDA Receptor Ligand

The development of 3-Iododizocilpine emerged directly from pioneering work on NMDA receptor pharmacology in the 1980s. Following Merck's 1982 discovery of dizocilpine as a potent NMDA channel blocker [4], researchers sought structural analogs to create radiolabeled versions for receptor mapping. Initial attempts with tritiated dizocilpine ([³H]MK-801) proved successful but limited by the relatively low specific activity of tritium (29 Ci/mmol) [2].

In the late 1980s, the strategic iodination approach was adopted to leverage the advantages of radioiodine:

  • High specific activity: Iodine-125 provides 2200 Ci/mmol
  • Detection sensitivity: Enhanced signal for autoradiography
  • Covalent labeling potential: For photoaffinity studies

The synthesis was achieved through electrophilic aromatic substitution using iodine monochloride (ICl) under controlled conditions, selectively targeting the electron-rich 3-position of the dibenzocyclohepten ring. This position was chosen through computational modeling showing minimal interference with receptor binding interactions [3].

Table 2: Key Milestones in Development

YearDevelopment MilestoneSignificance
1982Discovery of dizocilpine (MK-801) at MerckIdentified potent NMDA receptor pore blocker
1987First autoradiography studies with [³H]MK-801Mapped NMDA receptor distribution in brain slices
1989Synthesis of 3-Iododizocilpine reportedCreated platform for radioiodination
1991[¹²⁵I]3-Iododizocilpine autoradiography studies publishedAchieved superior resolution in receptor localization

Critical studies demonstrated that 3-Iododizocilpine retained the use-dependent binding characteristic of NMDA channel blockers, requiring receptor activation for high-affinity interaction. Competition binding assays against [³H]MK-801 confirmed its binding to the same intrapore site, with Kd values ranging from 2-8 nM across brain regions [2] [8]. This validated its utility for quantitative receptor studies during the 1990s era of glutamate receptor research.

Role in Glutamatergic Neurotransmission and Ion Channel Modulation

3-Iododizocilpine functions as an uncompetitive NMDA receptor antagonist with voltage-dependent properties. Like dizocilpine, it binds preferentially to the open-state conformation of the NMDA receptor ion channel, physically obstructing ion permeation through the pore [1] [7]. The compound's mechanism involves:

  • Use-dependent blockade: Only accesses binding site when channel is activated
  • Pore occlusion: Lodges between M3 helix bundle crossing and M2 pore loops
  • Voltage sensitivity: Binding enhanced at depolarized membrane potentials

The iodine substitution subtly modulates interaction kinetics compared to dizocilpine. Electrophysiological studies reveal:

  • Association rate (kₒₙ): 3.8 × 10⁴ M⁻¹s⁻¹ (vs. 5.2 × 10⁴ for dizocilpine)
  • Dissociation rate (kₒff): 0.008 s⁻¹ (vs. 0.012 for dizocilpine)
  • Resultant Kd: ~2.1 nM (vs. 3.7 nM for dizocilpine)

These parameters indicate tighter binding but slower kinetics, making 3-Iododizocilpine particularly valuable for experiments requiring stable receptor labeling [2] [3].

Structural analyses show the compound engages key residues through:

  • Hydrophobic contacts: With Leu640 (GluN2B) and Val642 (GluN1)
  • Electrostatic interactions: Between imine nitrogen and Asn612 (GluN2B)
  • Halogen bonding potential: Iodine atom with carbonyl groups near pore entrance

Table 3: Receptor Interaction Profile

Interaction ParameterCharacteristic
Binding SiteIntra-channel phencyclidine site
Subunit SpecificityGluN1/GluN2B > GluN1/GluN2A > GluN1/GluN2D
Gating ModulationPromotes closure of ion channel gate
Calcium Permeability Blockade>95% inhibition at saturating concentrations
Co-agonist RequirementGlycine binding enhances affinity by 2.3-fold

The ligand demonstrates exceptional utility in probing NMDA receptor dynamics due to its:

  • Allosteric modulation: Binding affinity increased 5-fold by glycine binding
  • Subunit discrimination: 8-fold higher affinity for GluN1/GluN2B vs. GluN1/GluN2A
  • Trappable kinetics: Channel closure "traps" bound ligand, enabling washout-resistant labeling

These properties have established 3-Iododizocilpine as a critical tool for investigating NMDA receptor trafficking, synaptic plasticity mechanisms, and excitotoxic signaling cascades in neurological disease models [1] [7]. Its continued application in contemporary research underscores the enduring value of this rationally designed pharmacological probe.

Properties

CAS Number

119508-63-3

Product Name

3-Iododizocilpine

IUPAC Name

4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene

Molecular Formula

C16H14IN

Molecular Weight

345.19 g/mol

InChI

InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2

InChI Key

RRYINJUHCRONBF-QZIRHQCUSA-N

SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I

Synonyms

3-iodo-MK-801
3-iododizocilpine
3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled
3-iododizocilpine, (5R-cis)-isomer, 123I-labeled
3-iododizocilpine, (5S)-isomer, 123I-labeled
3-iododizocilpine, (5S)-isomer, 125I-labeled
3-iododizocilpine, (5S-cis)-isomer, 125I-labeled

Canonical SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I

Isomeric SMILES

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.